N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Aromatic amines, halogenated benzamides, and various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzoxazole core.
Materials Science: It is used in the development of fluorescent materials and optical brighteners for various industrial applications.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide is unique due to its specific substitution pattern and the presence of both chlorine and bromine atoms, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H12BrClN2O2 |
---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide |
InChI |
InChI=1S/C20H12BrClN2O2/c21-15-6-2-1-5-13(15)19(25)23-12-9-10-16(22)14(11-12)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
InChI Key |
NYYPSLGESOYBJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)Br |
Origin of Product |
United States |
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